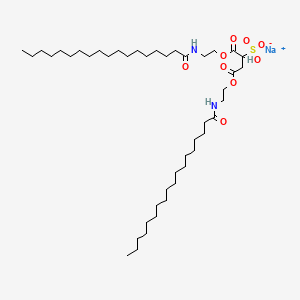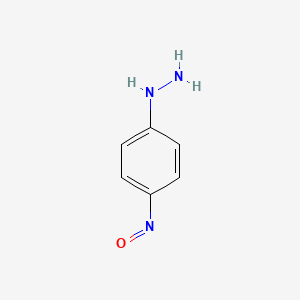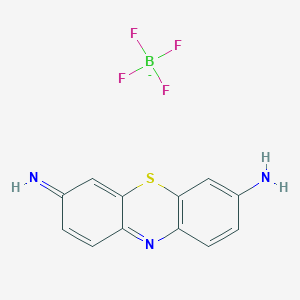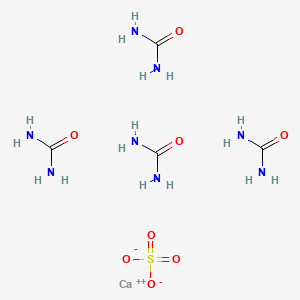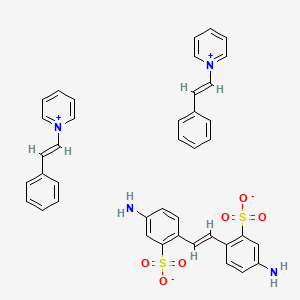
Bis(1-styrylpyridinium) 4,4'-diamino-2,2'-stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate is a complex organic compound with the molecular formula C14H12N2O6S2.2C13H12N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate typically involves the reaction of 4,4’-diamino-2,2’-stilbene-2,2’-disulfonic acid with styrylpyridinium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and optical brighteners
Mechanism of Action
The mechanism of action of Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and alter their function, leading to various biological effects. It is also known to interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A related compound used in the synthesis of dyes and optical brighteners.
Disodium 4,4’-diaminostilbene-2,2’-disulphonate: Another similar compound with applications in fluorescence studies
Uniqueness
Bis(1-styrylpyridinium) 4,4’-diamino-2,2’-stilbene-2,2’-disulphonate is unique due to its dual functionality as both a fluorescent probe and a reactive intermediate in organic synthesis. Its structural properties allow for versatile applications in various scientific fields.
Properties
CAS No. |
26489-56-5 |
|---|---|
Molecular Formula |
C40H36N4O6S2 |
Molecular Weight |
732.9 g/mol |
IUPAC Name |
5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate;1-[(E)-2-phenylethenyl]pyridin-1-ium |
InChI |
InChI=1S/C14H14N2O6S2.2C13H12N/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;2*1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);2*1-12H/q;2*+1/p-2/b2-1+;2*12-9+ |
InChI Key |
XDSKDHWBQNEWSS-NKJQSFPISA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.C1=CC=C(C=C1)/C=C/[N+]2=CC=CC=C2.C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.C1=CC=C(C=C1)C=C[N+]2=CC=CC=C2.C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
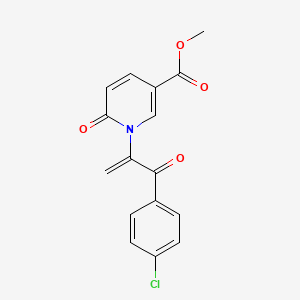
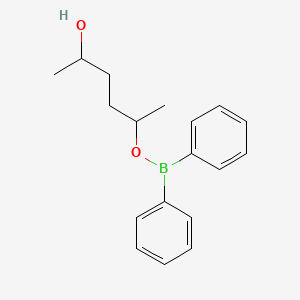
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)
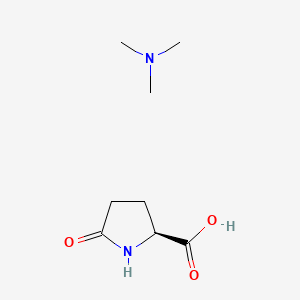

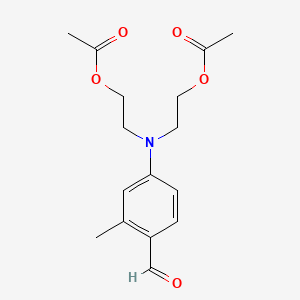
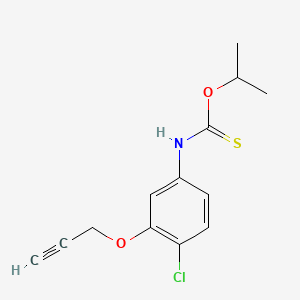
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
